5-Amino-2-hydroxy-4-methoxybenzoic acid
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Overview
Description
5-Amino-2-hydroxy-4-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4. It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydroxy-4-methoxybenzoic acid typically involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid. The final hydrolysis step converts the ester group to a carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxy-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Formation of 5-amino-2-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Amino-2-hydroxy-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer agents like gefitinib.
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxy-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent precursor, it may inhibit specific enzymes or receptors involved in cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-hydroxybenzoic acid
- 4-Methoxybenzoic acid
- 5-Amino-2-hydroxybenzoic acid
Comparison
5-Amino-2-hydroxy-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-amino-2-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,9H2,1H3,(H,11,12) |
InChI Key |
IMMYKVVIYYEMHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)N |
Origin of Product |
United States |
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